molecular formula C8H13N5S B13118536 (4-amino-2-methylpyrimidin-5-yl)methyl N'-methylcarbamimidothioate

(4-amino-2-methylpyrimidin-5-yl)methyl N'-methylcarbamimidothioate

Cat. No.: B13118536
M. Wt: 211.29 g/mol
InChI Key: NRHPKRHFCANZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate is a compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and methyl groups, as well as a carbamimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate typically involves multiple steps. One common synthetic route starts with the preparation of 4-amino-2-methylpyrimidine, which is then subjected to further reactions to introduce the methyl and carbamimidothioate groups. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13N5S

Molecular Weight

211.29 g/mol

IUPAC Name

(4-amino-2-methylpyrimidin-5-yl)methyl N'-methylcarbamimidothioate

InChI

InChI=1S/C8H13N5S/c1-5-12-3-6(7(9)13-5)4-14-8(10)11-2/h3H,4H2,1-2H3,(H2,10,11)(H2,9,12,13)

InChI Key

NRHPKRHFCANZPK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)CSC(=NC)N

Origin of Product

United States

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